Demecycline Demecycline 6-demethyltetracycline is a member of tetracyclines.
Brand Name: Vulcanchem
CAS No.: 987-02-0
VCID: VC0525624
InChI: InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1
SMILES: CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
Molecular Formula: C21H22N2O8
Molecular Weight: 430.4 g/mol

Demecycline

CAS No.: 987-02-0

Cat. No.: VC0525624

Molecular Formula: C21H22N2O8

Molecular Weight: 430.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Demecycline - 987-02-0

Specification

CAS No. 987-02-0
Molecular Formula C21H22N2O8
Molecular Weight 430.4 g/mol
IUPAC Name (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Standard InChI InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1
Standard InChI Key RMVMLZHPWMTQGK-SOUFLCLCSA-N
Isomeric SMILES CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O
SMILES CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
Canonical SMILES CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structure

Demeclocycline (C₂₁H₂₁ClN₂O₈) is a tetracycline analog characterized by a 7-chloro substitution and a 6-methyl group. The hydrochloride salt form, demeclocycline hydrochloride (C₂₁H₂₂Cl₂N₂O₈), is commonly used in clinical applications .

Physical and Chemical Properties

Demeclocycline possesses several distinctive physical and chemical properties that influence its pharmaceutical applications:

PropertyValue
Average Molecular Weight464.853 (free base), 501.31 (hydrochloride)
Chemical FormulaC₂₁H₂₁ClN₂O₈ (free base), C₂₁H₂₂Cl₂N₂O₈ (hydrochloride)
AppearanceLight yellow crystalline powder
SolubilityWater: 20 mg/mL (requires ultrasonic treatment and warming) DMSO: 100 mg/mL
LogP-0.4 (ALOGPS), -3.2 (Chemaxon)
pKa2.94 (strongest acidic), 9.04 (strongest basic)
Half-life10-17 hours
Protein Binding41-50%

The compound has several synonyms including 6-demethyl-7-chlorotetracycline, demethylchlortetracycline, and DMCT .

Pharmacological Properties

Mechanism of Action as an Antibiotic

Demeclocycline exerts its antimicrobial effects through a bacteriostatic mechanism rather than direct bactericidal activity. It inhibits bacterial cell growth by interfering with protein synthesis through the following process:

  • The drug penetrates bacterial cell membranes either through lipophilic passive diffusion or via porin channels

  • It binds reversibly to the 30S and 50S ribosomal subunits

  • This binding prevents amino-acyl tRNA from attaching to the A site of the ribosome

  • Consequently, protein synthesis is impaired, inhibiting bacterial growth

Pharmacokinetic Properties

Demeclocycline possesses distinctive pharmacokinetic properties that contribute to its clinical utility:

Absorption and Distribution

The drug is readily absorbed following oral administration. A key characteristic distinguishing demeclocycline from other tetracyclines is its slower excretion rate, allowing it to maintain effective blood levels for extended periods .

Metabolism and Elimination

Demeclocycline undergoes hepatic metabolism. Following administration:

  • The drug concentrates in the liver and is excreted into bile at much higher concentrations than in blood

  • After a single 150 mg dose, approximately 44% is excreted in urine within 96 hours

  • Between 13-46% is excreted in feces as active drug

  • The renal clearance is approximately 35 mL/min/1.73 m²

Clinical Applications

Antimicrobial Uses

As a tetracycline antibiotic, demeclocycline has been employed to treat various bacterial infections including:

  • Lyme disease

  • Acne

  • Bronchitis

Its spectrum of activity is similar to other tetracyclines, covering gram-positive and gram-negative bacteria, with particular applications in respiratory and skin infections.

COVID-19 Immunomodulation

Recent research has explored demeclocycline's potential role in COVID-19 treatment. A randomized phase 2 study investigating demeclocycline in patients with mild-to-moderate COVID-19 found:

  • A significant increase of CD4+ T cells (191.3/μL) from baseline to day 8 in the 150 mg demeclocycline group

  • A negative correlation between CD4+ T cell change rates and IL-6 levels in demeclocycline-treated patients

  • All treatment-emergent adverse events were mild to moderate in severity

  • The drug appeared to elicit immune responses that support recovery from COVID-19

Brain Tumor Research

Investigations into demeclocycline's effects on brain tumor-initiating cells (BTICs) have revealed promising results:

  • The compound exhibits direct inhibitory effects on BTIC growth

  • It enhances monocyte activity, as measured by tumor necrosis factor-α production and chemotactic capacity

  • Conditioned medium from demeclocycline-stimulated monocytes attenuates the growth of BTICs derived from human glioblastoma

  • Gene expression screening identified potential regulatory targets including DNA damage inducible transcript 4, frizzled class receptor 5, and reactive oxygen species modulator 1

Notably, among several tetracycline derivatives tested, only demeclocycline demonstrated direct BTIC growth reduction properties .

Evidence Base and Clinical Efficacy

Clinical Evidence in SIADH Treatment

Despite demeclocycline's established use in SIADH treatment, systematic reviews have identified limitations in the supporting evidence:

  • There is a scarcity of high-quality clinical trials

  • Most evidence comes from observational studies and case reports

  • Efficacy appears variable and may depend on the underlying etiology of SIADH

  • Dosage adjustments can be complex and lack standardization among healthcare professionals

A review of available studies found that while most reports suggest demeclocycline can address serum sodium levels in specific patients with hyponatremia, the efficacy varies considerably across patient populations .

Key Clinical Studies

Author, YearStudy DesignPatient PopulationDosageKey Findings
Alexander et al., 1991Randomized, double-blind, placebo-controlled crossover trial9 psychiatric patients with polydipsia-hyponatremia300 mg (titrated from twice daily to four times daily over 3 weeks)Changes in body weight, serum sodium levels, and episodes of hyponatremia
De Troyer et al., 1977Observational study7 male patients with lung carcinoma and SIADH300 mg four times daily, reduced to 600 mg/day after 10 daysEffects on serum sodium, urine osmolality, blood urea, creatinine, and water clearance
Forrest et al., 1978Observational study10 patients with chronic SIADH600-1200 mg dailyChanges in serum sodium, urine osmolality, and urinary sodium excretion
Trump, 1981Retrospective review15 patients with malignancies and serious hyponatremia600-1200 mg/dayEffects on serum and urine parameters
Horattas et al.Randomized controlled trial30 patients undergoing elective coronary artery bypass graftingNot specifiedEvaluation of demeclocycline vs. placebo

These studies collectively provide insights into demeclocycline's clinical applications, though they highlight the need for more robust, larger-scale clinical trials .

Recent Research Developments

Molecular Mechanisms in Renal Function

Recent research has provided deeper insights into how demeclocycline affects renal water handling:

  • Studies on mouse cortical collecting duct cells demonstrated that the drug specifically targets AQP2 expression

  • The compound decreases AQP2 abundance through reduced gene transcription rather than affecting protein stability

  • It interferes with the cAMP signaling pathway essential for vasopressin action

  • These findings explain the drug's ability to induce nephrogenic diabetes insipidus in approximately 60% of patients with SIADH

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